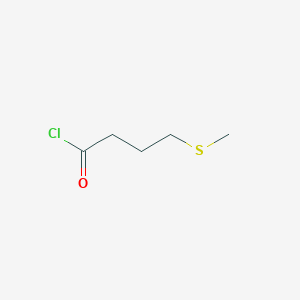

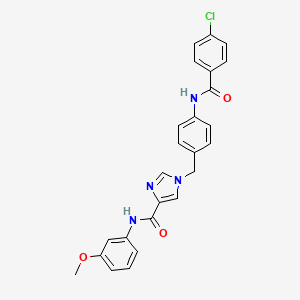

![molecular formula C13H10ClF3N2O2 B2786793 ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate CAS No. 321430-87-9](/img/structure/B2786793.png)

ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a carboxylate ester group . The unique combination of these groups contributes to its chemical properties and biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives often involve the use of a trifluoromethyl-containing intermediate . The yield of these reactions can range from 60 to 80% .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of the compound .Aplicaciones Científicas De Investigación

1-chloro-5-(trifluoromethyl)-2-pyridin-2-yl-pyrrole-2-carboxylic acid ethyl ester has been used in various scientific research studies. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent for the synthesis of various heterocyclic compounds, such as pyrrolopyridines, pyrrolopyrimidines, and pyrroloquinoxalines. In addition, it has been used as a catalyst for the synthesis of enantiomerically pure compounds.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

Based on its structural similarity to other active compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways . More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in signal transduction, enzyme activity, and cellular metabolism

Pharmacokinetics

For instance, it may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . More research is needed to confirm these assumptions and provide a comprehensive understanding of its pharmacokinetic profile.

Result of Action

Based on its structural similarity to other active compounds, it may exert its effects by modulating the activity of its target proteins, altering cellular signaling pathways, or influencing cellular metabolism

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability, solubility, and interaction with its targets. Moreover, the compound’s efficacy may be influenced by the physiological and pathological conditions of the organism in which it is administered .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-chloro-5-(trifluoromethyl)-2-pyridin-2-yl-pyrrole-2-carboxylic acid ethyl ester in laboratory experiments is its high reactivity. This compound is highly reactive and can be used to synthesize a variety of heterocyclic compounds. In addition, it is relatively inexpensive and easy to obtain. However, this compound is toxic and can cause skin and eye irritation if not handled properly.

Direcciones Futuras

The future directions for 1-chloro-5-(trifluoromethyl)-2-pyridin-2-yl-pyrrole-2-carboxylic acid ethyl ester include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of new pharmaceuticals and agrochemicals. In addition, further research into its mechanism of action and its potential toxicity is warranted. Finally, further research into its potential use as a catalyst in the synthesis of enantiomerically pure compounds is also of interest.

Métodos De Síntesis

The synthesis of 1-chloro-5-(trifluoromethyl)-2-pyridin-2-yl-pyrrole-2-carboxylic acid ethyl ester can be accomplished through a two-step reaction. In the first step, 2-chloro-5-(trifluoromethyl)pyridine is reacted with ethyl chloroformate in the presence of a base such as sodium ethoxide. This reaction yields ethyl 2-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. In the second step, the ethyl ester is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide. This yields 1-chloro-5-(trifluoromethyl)-2-pyridin-2-yl-pyrrole-2-carboxylic acid ethyl ester.

Propiedades

IUPAC Name |

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-4-3-5-19(10)11-9(14)6-8(7-18-11)13(15,16)17/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVSOKVXELFLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)

![Ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)

![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)

![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)

![2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B2786723.png)

![3,5-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2786726.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2786727.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2786730.png)

![7-Butyl-5-cyclopentylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2786732.png)